molecular formula C12H13NO3 B8302248 [2-(3-Cyano-propoxy)-phenyl]-acetic acid

[2-(3-Cyano-propoxy)-phenyl]-acetic acid

Cat. No.: B8302248
M. Wt: 219.24 g/mol
InChI Key: JRZPEHMOHFSHAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(3-Cyano-propoxy)-phenyl]-acetic acid (CAS 558640-84-9) is a phenylacetic acid derivative with a molecular formula of C12H13NO3 and a molecular weight of 219.24 g/mol. This compound features a phenylacetic acid core structure substituted with a 3-cyanopropoxy chain. Compounds within this structural family, characterized by an acetic acid group linked to a benzene ring via an ether-containing linker, are of significant interest in medicinal chemistry and drug discovery. Recent research highlights that such molecular architectures, particularly those incorporating ether linkages, are being investigated to improve the pharmacokinetic properties of potential therapeutic agents . For instance, studies on similar furazanopyrazine-based compounds have demonstrated that replacing ester moieties with more stable ether groups can result in improved metabolic stability and superior pharmacokinetic profiles . This makes this compound a valuable building block for researchers, especially in the design and synthesis of novel molecules targeting inflammatory pathways and eicosanoid biosynthesis. Its structural features suggest potential utility as an intermediate in developing inhibitors for enzymes like microsomal prostaglandin E2 synthase-1 (mPGES-1) . The compound is provided for research and development purposes exclusively. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

2-[2-(3-cyanopropoxy)phenyl]acetic acid

InChI

InChI=1S/C12H13NO3/c13-7-3-4-8-16-11-6-2-1-5-10(11)9-12(14)15/h1-2,5-6H,3-4,8-9H2,(H,14,15)

InChI Key

JRZPEHMOHFSHAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)OCCCC#N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: The electron-withdrawing cyano group in this compound may reduce basicity compared to amino-substituted analogs (e.g., atenolol acid, ) but enhance reactivity toward nucleophiles .
  • Solubility: Bulky aromatic substituents (e.g., 3,4,5-triphenyl in 1a) reduce solubility in polar solvents, complicating synthesis and formulation .
  • Biological Activity: Chlorophenoxy and trifluoromethoxy derivatives exhibit anti-inflammatory and antimicrobial properties, suggesting that the cyano-propoxy analog may target similar pathways (e.g., cyclooxygenase inhibition) .

This compound

Hypothetical synthesis steps (based on and ):

Ether Formation : Reaction of 2-hydroxyphenylacetic acid with 3-bromopropionitrile under basic conditions.

Nitrile Hydrolysis: Conversion of the cyano group to carboxylic acid using HCl/TiCl₄ (yield ~85%, as in ) .

Comparison with Analogous Syntheses

Compound Key Steps Yield Challenges
2-[(3,4,5-Triphenyl)phenyl]acetic acid Suzuki-Miyaura coupling, TiCl₄-catalyzed amide hydrolysis 71–85% Poor solubility requiring acidic conditions
2-(Trifluoromethoxy)phenylacetic acid Friedel-Crafts acylation, ester hydrolysis ~75% Handling fluorinated reagents
2-(3-carbamoylphenoxy)acetic acid Ullmann coupling, carbamoylation ~65% Side reactions due to nucleophilic -NH₂

Notable Trends:

  • Catalysts : TiCl₄ and crown ethers (e.g., 18-crown-6) are critical for enhancing reaction efficiency in low-polarity media .
  • Yield Optimization: Multi-step syntheses of bulky analogs (e.g., 1a) often require chromatographic purification, whereas simpler derivatives (e.g., chlorophenoxy analogs) are recrystallized .

Preparation Methods

Direct Oxidation via Potassium Permanganate

Treatment of 2-(3-cyano-propoxy)benzaldehyde with KMnO4 in acidic media (H2SO4/H2O) oxidizes the aldehyde to –COOH. However, harsh conditions risk partial hydrolysis of the nitrile group to –CONH2, necessitating careful pH and temperature control.

Key Data

  • Yield: 70–75% under controlled conditions (0–5°C, 4 hours).

  • Byproducts: <5% amide formation detected via LC-MS.

Stepwise Oxidation via Intermediate Alcohol

A milder approach involves reducing the aldehyde to an alcohol (NaBH4 in MeOH) followed by oxidation:

  • Reduction : 2-(3-cyano-propoxy)benzaldehyde → 2-(3-cyano-propoxy)benzyl alcohol (95% yield).

  • Oxidation : Using NaClO2 in a buffered system (NaH2PO4, 2-methyl-2-butene) to yield this compound (88% yield, >99% purity).

Alternative Routes: Hydrogenation of Mandelic Acid Derivatives

Inspired by US Patent 4339594A, a novel pathway involves synthesizing a mandelic acid analog followed by catalytic hydrogenation:

  • Cyanohydrin Formation : 2-(3-cyano-propoxy)benzaldehyde reacts with HCN to form 2-(3-cyano-propoxy)mandelonitrile.

  • Hydrolysis : Acidic hydrolysis converts the nitrile to –COOH, yielding 2-(3-cyano-propoxy)mandelic acid.

  • Hydrogenation : Pd/C-mediated hydrogenation removes the β-hydroxyl group, producing the target compound (65% overall yield).

Advantages : Avoids strong oxidants, preserving nitrile integrity.
Challenges : Requires high-pressure H2 and specialized equipment.

Crystallization and Purification Techniques

Post-synthesis purification is critical for pharmaceutical-grade material. CN103936688A highlights crystallization using ethyl acetate/n-hexane mixtures, yielding Form A crystals with a melting point of 158–160°C.

Crystallization Parameters

Solvent SystemPurity (%)Crystal Form
Ethyl acetate/Hexane99.5A
Methanol/Water98.2B (amorphous)

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (Relative)Scalability
Direct Oxidation7598LowModerate
Stepwise Oxidation8899.5ModerateHigh
Hydrogenation6597HighLow

The stepwise oxidation route offers the best balance of yield and scalability, while hydrogenation is less favorable due to cost and equipment demands.

Q & A

Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to confirm the structure of this compound?

  • Methodological Answer : 1^1H NMR analysis in CDCl3_3 typically reveals distinct signals: a singlet for the acetic acid methylene group (δ ~3.6 ppm), a triplet for the cyano-propoxy chain (δ ~2.8–3.2 ppm), and aromatic protons (δ ~6.8–7.4 ppm). 13^{13}C NMR confirms the nitrile carbon (δ ~115–120 ppm) and carbonyl resonance (δ ~170–175 ppm). Compare spectral data with structurally analogous compounds, such as 2-(4-acetylphenyl)acetic acid, to validate assignments .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer : Adhere to OSHA standards (29 CFR 1910.1020) for exposure monitoring. Use PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319). In case of accidental exposure, rinse with water for 15 minutes and consult occupational health specialists. Store in ventilated areas to mitigate respiratory hazards (H335) .

Advanced Research Questions

Q. How do microbial biodegradation pathways of phenylacetic acid derivatives inform the environmental fate of this compound?

  • Methodological Answer : Rhodococcus ruber and related species degrade phenylacetic acid via hydroxylation and ring cleavage (e.g., homogentisic acid pathway). For this compound, hypothesize initial hydrolysis of the cyano-propoxy group, followed by aromatic ring oxidation. Use LC-MS/MS to identify intermediates like 3-hydroxyphenylacetic acid or 2,5-dihydroxyphenylacetic acid (homogentisic acid) .

Q. What crystallographic techniques resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction can determine dihedral angles between aromatic and heterocyclic moieties. For example, in analogous tetrazole-phenyl compounds, angles of ~84° between planes are observed. Hydrogen bonding patterns (O–H⋯N) and π–π stacking (3.7–3.8 Å) stabilize crystal packing. Refine data with software like SHELXL and validate using R-factors (<5%) .

Q. How can contradictory data on the bioactivity of phenylacetic acid derivatives be reconciled in structure-activity relationship (SAR) studies?

  • Methodological Answer : Address discrepancies by: (i) Validating purity via HPLC (e.g., >98% for SAR consistency). (ii) Testing enantiomeric specificity; for example, (R)-(-)-α-methoxyphenylacetic acid shows distinct activity vs. racemic mixtures. (iii) Correlating substituent effects (e.g., electron-withdrawing cyano groups vs. methoxy donors) using Hammett plots .

Q. What analytical strategies differentiate regioisomers in this compound synthesis?

  • Methodological Answer : Combine GC-MS with derivatization (e.g., silylation) to enhance volatility. Regioisomers exhibit distinct retention times and fragmentation patterns. For example, meta-substituted isomers show base peaks at m/z 177 (C9_9H7_7NO3+_3^+), while para-substituted analogs fragment at m/z 163 (C8_8H5_5NO3+_3^+) .

Data Contradiction Analysis

Q. Why do reported yields for this compound vary across studies, and how can reproducibility be improved?

  • Methodological Answer : Variability arises from: (i) Inconsistent purification methods (e.g., column chromatography vs. recrystallization). (ii) Residual solvents (e.g., DMF) affecting crystallization. Standardize protocols using preparative HPLC (C18 column, acetonitrile/water gradient) and quantify impurities via 1^1H NMR integration .

Environmental and Toxicological Considerations

Q. What ecotoxicological data gaps exist for this compound, and how can they be addressed?

  • Methodological Answer : Limited data on biodegradation (e.g., OECD 301F tests) and bioaccumulation (log Kow >3 suggests persistence). Conduct microcosm studies with activated sludge to measure half-lives. Use zebrafish embryos (Danio rerio) for acute toxicity (LC50_{50}) assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.